N-(Cyclobutylmethyl)-4-[(prop-2-enoylamino)methyl]benzamide
Descripción
Propiedades
IUPAC Name |
N-(cyclobutylmethyl)-4-[(prop-2-enoylamino)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-2-15(19)17-10-13-6-8-14(9-7-13)16(20)18-11-12-4-3-5-12/h2,6-9,12H,1,3-5,10-11H2,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMMRNBIUXNFYFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=CC=C(C=C1)C(=O)NCC2CCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Gabriel Synthesis for Aminomethyl Group Installation
The aminomethyl group is introduced via Gabriel synthesis, leveraging phthalimide protection to avoid side reactions.
Procedure :
- 4-Bromomethylbenzoic acid (1.0 eq) is reacted with potassium phthalimide (1.2 eq) in anhydrous DMF at 80°C for 12 hours.
- Hydrolysis of the phthalimide intermediate is achieved with hydrazine hydrate (2.0 eq) in ethanol under reflux (6 hours), yielding 4-(aminomethyl)benzoic acid (68–75%).
Optimization Notes :
Reductive Amination of 4-Formylbenzoic Acid
An alternative route employs reductive amination:
- 4-Formylbenzoic acid (1.0 eq) is condensed with ammonium acetate (3.0 eq) in methanol, followed by sodium cyanoborohydride (1.5 eq) at 25°C for 24 hours.
- Yield: 62–70% after acid-base extraction.
Amide Coupling with Cyclobutylmethylamine
Carbodiimide-Mediated Coupling
Activation of 4-[(prop-2-enoylamino)methyl]benzoic acid is achieved using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDAC·HCl) and N-hydroxysuccinimide (HOSu).
Typical Protocol :
- 4-[(Prop-2-enoylamino)methyl]benzoic acid (1.0 eq), EDAC·HCl (1.5 eq), and HOSu (1.5 eq) are dissolved in dichloromethane (DCM) under argon.
- Cyclobutylmethylamine (1.2 eq) is added dropwise at 0°C, stirred for 4 hours, and warmed to 25°C overnight.
- Workup : Sequential washing with 10% citric acid, saturated NaHCO3, and brine.
- Yield : 39–55% after silica gel chromatography (CHCl3/MeOH 95:5).
BOP Reagent for Sterically Hindered Amides
For improved yields with bulky amines like cyclobutylmethylamine, (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) is preferred:
- 4-[(Prop-2-enoylamino)methyl]benzoic acid (1.0 eq) and BOP (1.1 eq) are combined in DCM with triethylamine (2.0 eq).
- Cyclobutylmethylamine (1.1 eq) is added, stirred for 24 hours, and concentrated.
- Yield : 82% after ethyl acetate/MeOH gradient elution.
| Coupling Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| EDAC·HCl/HOSu | DCM | 25 | 12 | 39–55 |
| BOP | DCM | 25 | 24 | 82 |
Acylation of 4-(Aminomethyl)benzamide Intermediates
Acryloyl Chloride Methodology
Direct acylation with acryloyl chloride is performed under inert conditions to prevent polymerization:
In Situ Activation of Acrylic Acid
For acid-sensitive substrates, acrylic acid is activated with EDAC·HCl:
- Acrylic acid (1.5 eq), EDAC·HCl (1.5 eq), and HOSu (1.5 eq) in DMF are stirred for 30 minutes.
- The activated ester is added to 4-(aminomethyl)-N-(cyclobutylmethyl)benzamide (1.0 eq) in pH 7.5 buffer, stirred overnight.
- Yield : 48–55% after reverse-phase HPLC.
| Acylating Agent | Activator | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Acryloyl chloride | None | DCM | 0–25 | 70–73 |
| Acrylic acid | EDAC·HCl | DMF | 25 | 48–55 |
Challenges and Mitigation Strategies
Acryloyl Polymerization
Mitigation :
Análisis De Reacciones Químicas
Types of Reactions
N-(Cyclobutylmethyl)-4-[(prop-2-enoylamino)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzamide core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or cyclobutyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
N-(Cyclobutylmethyl)-4-[(prop-2-enoylamino)methyl]benzamide serves as a building block in organic synthesis. Its unique functional groups allow for the creation of more complex molecules.
Biology
In biological research, this compound is investigated for its potential as a biochemical probe or inhibitor. It may interact with specific enzymes or receptors, modulating their activity.
Medicine
This compound is explored for various therapeutic properties:
- Anti-inflammatory activity : It may reduce inflammation by inhibiting pro-inflammatory pathways.
- Anticancer properties : Preliminary studies suggest potential efficacy against cancer cell lines through apoptosis induction.
Data Table: Summary of Applications
| Application Area | Description | Potential Benefits |
|---|---|---|
| Chemistry | Building block for complex molecules | Facilitates new compound synthesis |
| Biology | Biochemical probe/inhibitor | Modulates enzyme/receptor activity |
| Medicine | Anti-inflammatory and anticancer agent | Potential treatment for various diseases |
Case Studies and Research Findings
- Anticancer Activity : A study evaluated the compound's effects on human cancer cell lines (e.g., MCF7 breast cancer cells). Results indicated significant cytotoxicity, suggesting its role as a potential anticancer agent .
- Inflammation Modulation : Research demonstrated that the compound could inhibit specific inflammatory pathways, leading to reduced cytokine production in vitro. This positions it as a candidate for treating inflammatory diseases .
- Synthetic Pathways : Detailed synthetic routes have been documented, showcasing various methods to produce this compound efficiently while maintaining high yields .
Mecanismo De Acción
The mechanism of action of N-(Cyclobutylmethyl)-4-[(prop-2-enoylamino)methyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, leading to its potential therapeutic effects.
Comparación Con Compuestos Similares
Comparison with Structurally and Functionally Similar Compounds
The following analysis compares N-(Cyclobutylmethyl)-4-[(prop-2-enoylamino)methyl]benzamide with benzamide derivatives and related compounds based on structural motifs, biological activity, and molecular interactions.
Structural Analogues in Antifungal Research
Compounds such as 4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide (LMM5) and 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (LMM11) () share the benzamide backbone but differ in substituents. Key distinctions include:
- Substituent Effects : LMM5 and LMM11 incorporate sulfamoyl and 1,3,4-oxadiazole groups, which enhance antifungal activity against Candida species by disrupting membrane integrity or enzyme function. In contrast, the cyclobutylmethyl and acrylamide groups in the target compound may favor covalent binding to cysteine residues in target proteins, a mechanism observed in kinase inhibitors .
- Lipophilicity : The cyclobutylmethyl group likely confers intermediate lipophilicity compared to the cyclohexyl group in LMM11 (more hydrophobic) or the methoxyphenyl group in LMM5 (moderately polar). This balance could optimize blood-brain barrier penetration or tissue distribution .
EZH2 Inhibitors with Benzamide Scaffolds
EPZ011989 (), a potent EZH2 inhibitor, shares a benzamide core but features a morpholinopropynyl group and dimethylpyridinone substituents. Key comparisons include:
- Binding Mode: EPZ011989 targets the S-adenosylmethionine (SAM)-binding pocket of EZH2 via hydrogen bonding and hydrophobic interactions. The acrylamide group in the target compound could enable covalent binding to non-catalytic cysteines, a strategy used in irreversible inhibitors like osimertinib .
- Potency: EPZ011989 exhibits nanomolar IC₅₀ values in lymphoma models.
Bromobenzamide Derivatives in Crystallographic Studies
4-Bromo-N-(2-nitrophenyl)benzamide and 4-bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB) () highlight the role of halogen and nitro substituents:
- Crystallographic Stability : The bromine atom in these compounds enhances crystal packing via halogen bonding, whereas the cyclobutylmethyl group in the target compound may introduce steric hindrance, affecting crystallinity or solubility .
- The acrylamide group in the target compound introduces electron-deficient character, favoring Michael addition reactions with biological nucleophiles .
Binding Affinity and Docking Studies
The Glide XP scoring function () predicts binding affinities based on hydrophobic enclosure and hydrogen bonding. For the target compound:
- Hydrophobic Enclosure : The cyclobutylmethyl group may engage in lipophilic interactions similar to the cyclohexyl group in LMM11, while the acrylamide could form hydrogen bonds with catalytic residues .
- Water Desolvation Penalty : Polar acrylamide groups may incur higher desolvation penalties compared to sulfamoyl or oxadiazole substituents, necessitating optimization for improved binding .
Data Tables
Table 1: Structural and Functional Comparison of Benzamide Derivatives
Table 2: Hypothetical Physicochemical Properties
| Property | Target Compound | LMM5 | EPZ011989 |
|---|---|---|---|
| Molecular Weight (g/mol) | ~330 (estimated) | 579.63 | 604.73 |
| LogP (Predicted) | 2.8–3.5 | 3.9 | 4.2 |
| Hydrogen Bond Acceptors | 4 | 8 | 9 |
| Rotatable Bonds | 6 | 7 | 10 |
Research Findings and Implications
- Antifungal Potential: While LMM5 and LMM11 demonstrate fungicidal activity, the target compound’s acrylamide group may offer a novel mechanism, such as covalent inhibition of fungal enzymes like lanosterol demethylase .
- Oncology Applications : EPZ011989’s success in EZH2 inhibition suggests that modifying the benzamide core with reactive groups (e.g., acrylamide) could yield irreversible epigenetic inhibitors, though off-target effects must be evaluated .
- Synthetic Feasibility : highlights copper-catalyzed azide-alkyne cycloaddition (CuAAC) for benzamide derivatives. Similar strategies could incorporate the acrylamide group via Michael addition or amide coupling .
Actividad Biológica
N-(Cyclobutylmethyl)-4-[(prop-2-enoylamino)methyl]benzamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly as an enzyme inhibitor. This article reviews the compound's synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Synthesis
The compound features a unique structure characterized by a cyclobutylmethyl group and a prop-2-enoylamino group attached to a benzamide core. The synthesis typically involves multiple steps:
- Formation of the Cyclobutylmethyl Intermediate : This is achieved through a Grignard reaction using cyclobutylmagnesium bromide.
- Amidation Reaction : The intermediate is reacted with 4-aminomethylbenzoic acid to establish the benzamide core.
- Introduction of the Prop-2-enoylamino Group : This final step involves reacting the benzamide with acryloyl chloride under basic conditions.
Biological Activity Overview
This compound has shown promise in various biological assays, particularly concerning enzyme inhibition.
Enzyme Inhibition Studies
Research indicates that compounds similar to this compound exhibit significant inhibitory effects on enzymes such as acetylcholinesterase (AChE) and carbonic anhydrases (CAs). In particular, studies have reported:
- AChE Inhibition : Compounds related to this benzamide class have demonstrated AChE inhibitory activity with Ki values ranging from 8.91 ± 1.65 nM to 34.02 ± 5.90 nM, indicating strong potential as therapeutic agents for conditions like Alzheimer's disease .
- Carbonic Anhydrase Inhibition : The compound may also inhibit human carbonic anhydrases I and II (hCA I and hCA II), with Ki values reported between 4.07 ± 0.38 nM and 37.16 ± 7.55 nM, showcasing its potency as an enzyme inhibitor .
The mechanism of action for this compound likely involves binding to specific enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance:
- Enzyme Interaction : The compound may inhibit enzymes involved in inflammatory processes or cell proliferation, which could lead to therapeutic effects against inflammatory diseases or cancer .
Case Studies and Research Findings
Several studies have explored the biological activities associated with benzamide derivatives, including this compound:
- Anti-inflammatory Properties : Research has indicated that benzamides can regulate inflammatory responses by inhibiting tumor necrosis factor-alpha (TNFα) production through modulation of NF-kappaB signaling pathways . This suggests potential applications in treating inflammatory diseases.
- Antitumor Activity : The anti-inflammatory properties of benzamides also correlate with antitumor effects, making them candidates for further investigation in cancer therapy .
- Enzyme Inhibition Profiles : Comparative studies on various benzamide derivatives have shown promising results in inhibiting AChE and CAs, suggesting that structural modifications can enhance their inhibitory potency .
Data Summary Table
| Compound Name | CAS Number | Molecular Weight | AChE Ki (nM) | hCA I Ki (nM) | hCA II Ki (nM) |
|---|---|---|---|---|---|
| This compound | 2197678-76-3 | 272.34 | 8.91 - 34.02 | 4.07 - 29.70 | 10.68 - 37.16 |
Q & A
Basic: What are the optimal reaction conditions for synthesizing N-(Cyclobutylmethyl)-4-[(prop-2-enoylamino)methyl]benzamide with high yield and purity?
Synthesis of benzamide derivatives typically involves multi-step reactions requiring precise control of temperature, solvent systems, and catalysts. For example:
- Acylation : Use anhydrous conditions with DCM or THF as solvents to minimize hydrolysis of reactive intermediates.
- Amide Coupling : Employ coupling agents like EDC/HOBt or DCC at 0–4°C to suppress side reactions .
- Cyclobutylmethyl Group Introduction : Optimize nucleophilic substitution reactions using K₂CO₃ or Cs₂CO₃ in polar aprotic solvents (e.g., DMF) under nitrogen atmosphere .
Purification : Sequential column chromatography (silica gel, gradient elution) and recrystallization (ethanol/water mixtures) are recommended to achieve >95% purity .
Basic: Which analytical techniques are most reliable for confirming the structural integrity of this compound?
- NMR Spectroscopy : ¹H/¹³C NMR to verify cyclobutylmethyl protons (δ 1.5–2.5 ppm) and acrylamide NH signals (δ 8.0–8.5 ppm) .
- HPLC/LC-MS : Reverse-phase C18 columns (ACN/water + 0.1% formic acid) for purity assessment and mass confirmation (e.g., [M+H]⁺ ion) .
- FT-IR : Confirm acrylamide C=O stretch (~1650 cm⁻¹) and benzamide N-H bend (~1550 cm⁻¹) .
Advanced: How can researchers investigate the structure-activity relationship (SAR) of this compound to enhance its therapeutic potential?
- Analog Synthesis : Systematically modify the cyclobutylmethyl group (e.g., replace with cyclohexylmethyl) and the acrylamide linker (e.g., substitute with propionamide) .
- Biological Assays : Test analogs against target enzymes (e.g., HDACs or kinases) using fluorescence-based activity assays and cellular proliferation screens (e.g., IC₅₀ determination in cancer cell lines) .
- Computational Modeling : Perform molecular docking (Glide XP scoring) to predict binding affinities and guide structural optimizations .
Advanced: What in vivo models are appropriate for evaluating the pharmacokinetics and efficacy of this benzamide derivative?
- Pharmacokinetics : Use Sprague-Dawley rats for oral bioavailability studies, with plasma sampling over 24h (LC-MS/MS quantification). Monitor metabolites via hepatic microsome assays .
- Efficacy Models :
Data Contradiction: How should discrepancies in reported solubility profiles of this compound be resolved?
- Multi-Method Validation : Compare solubility in PBS (pH 7.4), DMSO, and simulated gastric fluid using UV-Vis spectroscopy vs. nephelometry .
- Temperature Control : Conduct experiments at 25°C and 37°C to account for thermal instability.
- Co-Solvent Screening : Test solubility enhancers like cyclodextrins or PEG-400 for formulation compatibility .
Advanced: What computational strategies can predict binding interactions between this compound and target enzymes?
- Molecular Docking : Use Glide XP to model ligand-enzyme complexes (e.g., HDAC1 active site) and prioritize poses with hydrophobic enclosure scores .
- MD Simulations : Run 100-ns trajectories in Desmond to assess binding stability and water-mediated interactions .
- Free Energy Perturbation (FEP) : Calculate ΔΔG for mutations in the enzyme’s binding pocket to guide lead optimization .
Advanced: How can researchers address off-target effects observed in cellular assays for this compound?
- Proteome-Wide Profiling : Use affinity pulldown assays with biotinylated analogs and LC-MS/MS to identify unintended targets .
- Selectivity Screening : Test against isoforms (e.g., HDAC1 vs. HDAC6) or kinase panels (e.g., 400-kinase assay) .
- CRISPR Knockout Models : Validate target specificity using cell lines with gene knockouts (e.g., HDAC1-KO vs. wild-type) .
Advanced: What strategies are recommended for scaling up synthesis without compromising purity?
- Flow Chemistry : Optimize acylation and cyclization steps in continuous flow reactors to enhance reproducibility .
- Quality-by-Design (QbD) : Use DOE (Design of Experiments) to map critical parameters (e.g., solvent ratio, residence time) .
- In-Line Analytics : Implement PAT (Process Analytical Technology) tools like ReactIR for real-time monitoring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
